molecular formula C15H20N4O2 B2530331 N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034450-56-9

N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2530331
CAS No.: 2034450-56-9
M. Wt: 288.351
InChI Key: MSWXIFLPUWBOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the FMS-like Tyrosine Kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .

Mode of Action

This compound acts as a potent and selective inhibitor of FLT3 . It binds to the FLT3 receptor and inhibits its kinase activity, which can lead to the inhibition of FLT3-mediated signal transduction . This, in turn, may result in the induction of apoptosis (programmed cell death) in cells overexpressing FLT3 .

Biochemical Pathways

The inhibition of FLT3 affects various downstream signaling pathways, including the PI3K/AKT, STAT5, and ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, the compound can disrupt these pathways, leading to the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

The compound has been found to have good oral pharmacokinetic (PK) properties . The aqueous solubility and oral pk properties at higher doses in rodents were found to be less than optimal for clinical development . The compound has demonstrated a desirable safety and PK profile in humans and is currently in phase II clinical trials .

Result of Action

The compound’s action results in the inhibition of FLT3 phosphorylation and the induction of apoptosis in a concentration-dependent manner . In vivo antitumor studies showed that the compound led to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d without observable body weight loss .

Biological Activity

N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

C14H18N4O\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}

This structure includes an isoxazole ring and a benzimidazole moiety, which are known to contribute to biological activity.

Research indicates that this compound may act as an inhibitor of specific kinases, particularly FMS-like tyrosine kinase 3 (FLT3), which is a critical target in the treatment of acute myeloid leukemia (AML). The inhibition of FLT3 phosphorylation leads to apoptosis in cancer cells, demonstrating its potential as an anticancer agent .

Antitumor Activity

A notable study demonstrated that derivatives of this compound could inhibit FLT3 phosphorylation and induce apoptosis in a concentration-dependent manner. In vivo studies using MV4-11 xenograft models showed complete tumor regression at doses of 60 mg/kg/day without significant body weight loss, indicating a favorable safety profile .

Cytotoxicity and Selectivity

The compound exhibits selective cytotoxicity against FLT3-ITD mutant cells. This selectivity is crucial for minimizing side effects in normal tissues during cancer therapy. The structure-activity relationship (SAR) studies have identified key modifications that enhance potency against these mutant cells while maintaining acceptable pharmacokinetic properties .

Case Studies

  • Acute Myeloid Leukemia : In a preclinical model, the compound was tested against various AML cell lines. The results indicated that it effectively reduced cell viability and induced apoptosis through the inhibition of FLT3 signaling pathways .
  • Solid Forms Development : Research has also focused on developing solid forms of this compound to enhance its bioavailability and stability. Various formulations have been tested to optimize solubility and pharmacokinetics, which are essential for clinical applications .

Pharmacokinetics

The pharmacokinetic profile of this compound has shown promising results in terms of absorption and distribution. Studies indicate that modifications to the chemical structure can significantly affect these parameters, leading to improved therapeutic outcomes .

Comparative Biological Activity Table

Compound NameActivity TypeTargetReference
This compoundFLT3 InhibitionAcute Myeloid Leukemia (AML)
N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)ureaCytotoxicityMV4-11 Cells
N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylureaApoptosis InductionFLT3-WT and FLT3-ITD Cells

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)12-7-13(21-19-12)18-14(20)9-4-5-10-11(6-9)17-8-16-10/h7-9H,4-6H2,1-3H3,(H,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWXIFLPUWBOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.